molecular formula C25H17F2N3O2 B10914752 4-[4-(difluoromethyl)-3-methyl-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[4-(difluoromethyl)-3-methyl-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B10914752
M. Wt: 429.4 g/mol
InChI Key: DQNOLNZQMIALHP-UHFFFAOYSA-N
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Description

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes difluoromethyl, methyl, naphthyl, pyrazolo[3,4-b]pyridin, and benzoic acid moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridin core, introduction of the difluoromethyl group, and subsequent functionalization to attach the benzoic acid moiety. The reaction conditions often require the use of metal catalysts, such as palladium or copper, and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the pyrazolo[3,4-b]pyridin core may interact with key enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(TRIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID
  • 4-[4-(CHLOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID

Uniqueness

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H17F2N3O2

Molecular Weight

429.4 g/mol

IUPAC Name

4-[4-(difluoromethyl)-3-methyl-6-naphthalen-1-ylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid

InChI

InChI=1S/C25H17F2N3O2/c1-14-22-20(23(26)27)13-21(19-8-4-6-15-5-2-3-7-18(15)19)28-24(22)30(29-14)17-11-9-16(10-12-17)25(31)32/h2-13,23H,1H3,(H,31,32)

InChI Key

DQNOLNZQMIALHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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